molecular formula C21H22N2O2S B11348504 2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11348504
M. Wt: 366.5 g/mol
InChI Key: JXFQXFACXXLKDB-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with dimethyl groups, an acetamide linkage, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and thiazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with an acetamide derivative. The thiazole intermediate is prepared by cyclization of a thioamide with a haloketone. The final step involves coupling the phenoxy and thiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole moieties may interact with enzymes or receptors, modulating their activity. The acetamide linkage can facilitate binding to proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functionality.

    Pentabromophenyl methacrylate: Contains a brominated phenyl ring and methacrylate group.

    2,4-Difluorophenyl isocyanate: Features a difluorophenyl ring and isocyanate group.

Uniqueness

2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its combination of a phenoxy group with dimethyl substitutions, an acetamide linkage, and a thiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N2O2S/c1-15-8-9-19(12-16(15)2)25-13-20(24)22-11-10-18-14-26-21(23-18)17-6-4-3-5-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24)

InChI Key

JXFQXFACXXLKDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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